1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea
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Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of adamantane derivatives with urea and phenylpropyl intermediates. The reaction conditions often include:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The urea moiety can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane structure provides stability and enhances binding affinity, while the urea and phenylpropyl groups contribute to specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: Shares the adamantane core but lacks the phenylpropyl group.
2-Hydroxy-2-phenylpropylurea: Lacks the adamantane structure but has similar functional groups.
Uniqueness
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea is unique due to the combination of the adamantane core with the phenylpropyl and urea functionalities, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(24,17-5-3-2-4-6-17)13-21-18(23)22-20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,24H,7-13H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDGBTZOXJLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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